nonan-3-amine hydrochloride
Description
Properties
CAS No. |
855958-78-0 |
|---|---|
Molecular Formula |
C9H22ClN |
Molecular Weight |
179.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Gabriel Synthesis
The Gabriel synthesis is a classical method for producing primary amines via alkylation of phthalimide followed by hydrolysis. For this compound, the process involves:
-
Alkylation of Potassium Phthalimide : Reacting 3-bromononane with potassium phthalimide in dimethylformamide (DMF) at 110°C for 12 hours yields N-(nonan-3-yl)phthalimide.
-
Hydrolysis : Treatment with hydrazine hydrate in ethanol releases the free amine, which is subsequently treated with hydrochloric acid to form the hydrochloride salt.
Key Data :
Reductive Amination of Nonan-3-one
Reductive amination converts ketones to amines using reducing agents. Nonan-3-one reacts with ammonium acetate and sodium cyanoborohydride in methanol at pH 6–7, followed by HCl treatment:
Optimization Insights :
Nucleophilic Substitution of 3-Halononane
Direct amination of 3-chlorononane or 3-bromononane with ammonia under pressurized conditions achieves moderate yields. Triethylamine is often added to scavenge HCl and drive the reaction:
Industrial Adaptations :
Hydrolysis of Nitriles
Reduction of nonan-3-nitrile using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) produces nonan-3-amine, which is acidified to the hydrochloride form:
Challenges :
-
Over-reduction risks (mitigated by controlled addition rates).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Enhancements
-
Phase-Transfer Catalysts : Benzyltriethylammonium chloride increases reaction rates in substitutions by 30%.
-
Acid Catalysts : Acetic acid in reductive amination suppresses imine hydrolysis, boosting yields.
Comparative Analysis of Preparation Methods
| Method | Starting Material | Conditions | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Gabriel Synthesis | 3-Bromononane | DMF, 110°C, 12 h | 70–75 | >95 | Moderate |
| Reductive Amination | Nonan-3-one | MeOH, 25–40°C, 24 h | 60–65 | 90 | High |
| Nucleophilic Substitution | 3-Chlorononane | Et₃N, CH₂Cl₂, 80°C, 48 h | 50–55 | 85 | Low |
| Nitrile Hydrolysis | Nonan-3-nitrile | LiAlH₄, THF, 0°C, 6 h | 60–70 | 88 | Moderate |
Key Takeaways :
-
Gabriel Synthesis offers high purity but requires toxic solvents.
-
Reductive Amination is scalable but necessitates precise pH control.
Industrial-Scale Production Considerations
-
Cost Efficiency : Bulk sourcing of 3-bromononane reduces Gabriel synthesis costs by 20%.
-
Waste Management : Chlorinated solvents (e.g., CH₂Cl₂) require recycling systems to meet environmental regulations.
-
Continuous Flow Systems : Tubular reactors for reductive amination improve throughput by 40% compared to batch processes .
Scientific Research Applications
Nonan-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and enzyme interactions.
Industry: Utilized in the production of catalysts and as a reducing agent in various industrial processes.
Mechanism of Action
The mechanism of action of nonan-3-amine hydrochloride involves its interaction with biological molecules. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Bicyclo[3.3.1]this compound Derivatives
These bicyclic amines exhibit enhanced rigidity and stereochemical complexity compared to linear this compound. Key examples include:
Key Differences :
- Structural Rigidity : Bicyclic analogs impose conformational restrictions, impacting receptor binding in pharmaceuticals .
- Solubility: Linear this compound likely has higher aqueous solubility than fluorinated or oxygenated bicyclic derivatives .
- Synthetic Routes: this compound can be synthesized via direct alkylation of amines, while bicyclic analogs require multi-step cyclization (e.g., azabicyclo formation via Pictet-Spengler reactions) .
Aliphatic Amine Hydrochlorides with Similar Chain Lengths
Key Differences :
- Functional Groups: The presence of ether (N-ethyloxan-3-amine) or quaternary ammonium (3-chloro-N,N-dimethylpropane-1-amine) groups modifies reactivity and solubility profiles compared to this compound .
- Chain Length: Shorter chains (C₅–C₇) reduce hydrophobicity relative to nonan-3-amine (C₉) .
Aromatic and Hybrid Analogs

Key Differences :
- Aromaticity: Introduction of phenyl or ketone groups (e.g., 2-amino-1-phenyl-3-nonanone) enhances π-π stacking interactions, altering pharmacological behavior .
- Bioactivity: Tapentadol’s fused bicyclic structure provides dual opioid and noradrenergic activity, unlike this compound’s simpler aliphatic chain .
Chemical Reactions Analysis
Alkylation Reactions
Nonan-3-amine hydrochloride undergoes sequential alkylation with alkyl halides to form secondary, tertiary, and quaternary ammonium salts. The reaction proceeds via nucleophilic substitution (SN2) mechanisms:
-
Primary to secondary amine : Reaction with bromoethane forms N-ethylthis compound.
-
Secondary to tertiary amine : Further alkylation yields N,N-diethylthis compound.
-
Quaternary ammonium salt : Excess alkyl halide produces tetraalkylammonium salts, which are water-soluble and stable under physiological conditions .
Example :
| Substrate | Reagent | Product | Yield (%) |
|---|---|---|---|
| This compound | Bromoethane | N-Ethylthis compound | 75–85 |
Palladium-Catalyzed Amination
This compound acts as an amine source in cross-coupling reactions with aryl halides, facilitated by palladium catalysts. This method, pioneered by Guram and Buchwald, enables efficient synthesis of aryl amines under mild conditions :
-
Catalysts : PdCl₂[P(o-tolyl)₃]₂ or Pd(dba)₂ with phosphine ligands.
-
Conditions : NaOAc base, toluene solvent, 90–110°C.
-
Scope : Compatible with electron-deficient and electron-rich aryl bromides.
Key Reaction :
Data :
| Aryl Bromide | Catalyst | Yield (%) |
|---|---|---|
| 4-Ethoxycarbonylphenyl bromide | PdCl₂[P(o-tolyl)₃]₂ | 88 |
Mannich Reaction
This compound participates in Mannich reactions with aldehydes and ketones to form β-amino carbonyl compounds. This three-component reaction is pivotal in medicinal chemistry for constructing nitrogen-containing heterocycles :
-
Mechanism : Condensation of amine, aldehyde, and ketone via an iminium intermediate.
-
Applications : Synthesis of anticonvulsants, antifungals, and anti-inflammatory agents.
Example :
Optimized Conditions :
-
Solvent: Ethanol/water mixture.
-
Temperature: 60–80°C.
-
Catalysts: Lewis acids (e.g., ZnCl₂) enhance reaction rates.
Acylation Reactions
The primary amine reacts with acyl chlorides or anhydrides to form amides. This reaction is critical for modifying drug pharmacokinetics and stability :
-
Reagents : Acetyl chloride, acetic anhydride.
-
Conditions : Room temperature, dichloromethane solvent.
Reaction :
Yield Trends :
| Acylating Agent | Amide Product | Yield (%) |
|---|---|---|
| Acetyl chloride | N-Acetylnonan-3-amide | 92 |
Salt Metathesis and pH-Dependent Reactivity
The hydrochloride salt undergoes ion exchange in basic media, releasing free nonan-3-amine. This property is exploited in pH-sensitive drug delivery systems:
Applications :
-
Controlled release of bioactive amines in gastrointestinal environments.
-
Stabilization of amine drugs in acidic formulations.
Comparative Reactivity with Bicyclic Analogues
This compound’s linear structure contrasts with bicyclic amines (e.g., 9-azabicyclo[3.3.1]nonane derivatives), which exhibit constrained geometries and altered reactivity :
Q & A
Q. What are the standard synthetic routes for nonan-3-amine hydrochloride, and how are intermediates optimized?
this compound is typically synthesized via multistep routes involving bicyclic intermediates. For example, tert-butyl-9-azabicyclo[3.3.1]nonan-3-ylcarbamate (Intermediate 22) is synthesized and subsequently deprotected to yield the free amine, which is then treated with HCl to form the hydrochloride salt . Modifications like using Pearlman's catalyst for hydrogenolysis of benzyl-protected intermediates (e.g., 9-benzyl-9-azabicyclo[3.3.1]nonan-3-amine) improve yield and purity . Key optimization steps include:
- Adjusting reaction temperature and solvent polarity for intermediates.
- Monitoring deprotection efficiency via TLC or HPLC.
Q. How is the structural identity of this compound confirmed?
Structural characterization relies on:
Q. What analytical methods ensure purity in research-grade samples?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) quantify impurities (<1%) .
- Karl Fischer titration : Measures residual moisture (<0.5% w/w) to prevent degradation .
- Ion chromatography : Confirms chloride counterion stoichiometry .
Advanced Research Questions
Q. How can enantioselective synthesis of nonan-3-amine derivatives be achieved?
Chiral resolution or asymmetric catalysis is required. For example:
- Chiral auxiliaries : Use (1R,3S,5S)-1-methoxybicyclo[3.3.1]this compound as a template for diastereomeric salt formation, achieving >90% enantiomeric excess (ee) via recrystallization .
- Catalytic methods : Chiral palladium catalysts in Heck coupling reactions introduce stereocenters .
- Analytical validation : Compare optical rotation and chiral HPLC (e.g., Chiralpak AD-H column) to confirm ee .
Q. What strategies resolve contradictions in receptor binding data for nonan-3-amine derivatives?
Discrepancies in affinity (e.g., at α3β4 nicotinic receptors) may arise from:
- Protonation state : Amine pKa (~9.5) affects binding; use buffer systems (pH 7.4–8.0) mimicking physiological conditions .
- Conformational flexibility : Molecular dynamics simulations identify bioactive conformers .
- Assay interference : Counteract false positives via radioligand displacement (e.g., -epibatidine) and orthogonal functional assays (e.g., Ca flux) .
Q. How is this compound applied in neuropharmacology studies?
As a ligand for nicotinic acetylcholine receptors (nAChRs):
- α3β4 nAChR selectivity : Competitive binding assays (IC ~50 nM) show preferential inhibition over α4β2 subtypes .
- In vivo models : Administer via intracerebroventricular injection (1–10 µg/kg) to assess antinociceptive effects in rodent pain models .
- Metabolic stability : Liver microsome assays (e.g., human CYP3A4) evaluate pharmacokinetic profiles .
Q. What computational tools predict the physicochemical properties of this compound?
- LogP calculation : Use Molinspiration or ACD/Labs software (predicted LogP = 1.2 ± 0.3) .
- Solubility prediction : COSMO-RS models estimate aqueous solubility (~25 mg/mL at 25°C) .
- pKa determination : MarvinSketch or SPARC algorithms account for bicyclic amine basicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

